(6-Iodohexa-3,5-dien-1-yn-3-yl)benzene, also known by its IUPAC name 6-iodohexa-3,5-dien-1-yn-3-ylbenzene, is a synthetic organic compound with the molecular formula and a molecular weight of 280.10 g/mol. This compound features a benzene ring substituted with a hexa-3,5-dien-1-ynyl group that includes an iodine atom at the 6-position. Its structure can be represented by the following SMILES notation: C#CC(=CC=CI)C1=CC=CC=C1
and InChI Key: PYCRXCCNOOGHDO-UHFFFAOYSA-N
.
These reactions are essential for modifying the compound for further applications in organic synthesis and material science.
The synthesis of (6-Iodohexa-3,5-dien-1-yn-3-yl)benzene can typically be achieved through several methods:
These methods allow for the efficient construction of complex organic molecules with specific functional groups .
(6-Iodohexa-3,5-dien-1-yn-3-yl)benzene has potential applications in various fields:
Interaction studies involving (6-Iodohexa-3,5-dien-1-yn-3-yl)benzene are necessary to understand its behavior in biological systems and material applications. These studies may include:
These studies are crucial for determining the practical utility of this compound in scientific and industrial applications.
Several compounds share structural similarities with (6-Iodohexa-3,5-dien-1-yn-3-yl)benzene. Here are some notable examples:
Compound Name | CAS Number | Key Features |
---|---|---|
1-Iodo-3,5-dimethylbenzene | 22445-41-6 | Contains two methyl groups; less conjugation. |
6-Bromohexa-3,5-dien-1-yne | Not available | Similar structure but bromine instead of iodine. |
4-Iodophenol | 123-67-7 | Contains a hydroxyl group; more polar than (6-Iodohexa...). |
(6-Iodohexa-3,5-dien-1-yn-3-y)benzene is unique due to its specific arrangement of iodine and alkyne functionalities which may impart distinct electronic properties compared to other similar compounds. Its potential reactivity and applications in organic electronics make it particularly noteworthy in research contexts .